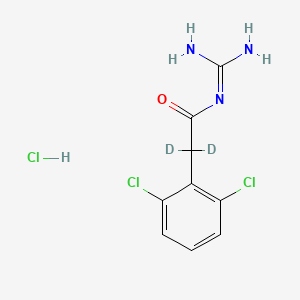
Guanfacine-alpha,alpha-d2 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanfacina-alfa,alfa-d2 HCl es una forma deuterada del clorhidrato de guanfacina, un agonista selectivo del receptor adrenérgico alfa-2A. Este compuesto se utiliza principalmente en el tratamiento del trastorno por déficit de atención e hiperactividad (TDAH) y la hipertensión. La versión deuterada, Guanfacina-alfa,alfa-d2 HCl, se utiliza a menudo en la investigación científica para estudiar la farmacocinética y las vías metabólicas de la guanfacina debido a su mayor estabilidad y resistencia a la degradación metabólica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de Guanfacina-alfa,alfa-d2 HCl implica la deuteración del clorhidrato de guanfacina. La síntesis generalmente comienza con el ácido 2,6-diclorofenilacético como materia prima. El proceso implica varios pasos, incluida la catálisis y la condensación, la amonólisis y la purificación . Las condiciones de reacción están diseñadas para ser suaves y respetuosas con el medio ambiente, lo que reduce el consumo de energía y minimiza la contaminación .
Métodos de producción industrial
En entornos industriales, la producción de Guanfacina-alfa,alfa-d2 HCl sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas como el pesaje y el empaquetado de precisión para garantizar la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Guanfacina-alfa,alfa-d2 HCl experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de litio y aluminio) y nucleófilos (por ejemplo, hidróxido de sodio). Las reacciones generalmente se llevan a cabo en condiciones controladas para garantizar la formación del producto deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de Guanfacina-alfa,alfa-d2 HCl puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Guanfacina-alfa,alfa-d2 HCl tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza para estudiar la estabilidad y las vías metabólicas de la guanfacina, proporcionando información sobre su farmacocinética.
Biología: El compuesto se utiliza en estudios biológicos para comprender sus efectos en los procesos celulares y las interacciones con los receptores.
Medicina: Guanfacina-alfa,alfa-d2 HCl se utiliza en estudios preclínicos y clínicos para evaluar su eficacia y seguridad en el tratamiento del TDAH y la hipertensión.
Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos y en procesos de control de calidad para garantizar la consistencia y la pureza de los productos de guanfacina
Mecanismo De Acción
Guanfacina-alfa,alfa-d2 HCl ejerce sus efectos estimulando los receptores adrenérgicos alfa-2A postsinápticos. Esta estimulación inhibe la producción de monofosfato de adenosina cíclico (AMPc) y cierra los canales de nucleótidos cíclicos activados por hiperpolarización (HCN). Estas acciones mejoran la efectividad de la señal de las neuronas piramidales en la corteza prefrontal, mejorando la memoria de trabajo y la atención . Además, la estimulación de los receptores alfa-2A promueve el crecimiento y la maduración de las espinas dendríticas, que están asociadas con el aprendizaje y la memoria .
Comparación Con Compuestos Similares
Guanfacina-alfa,alfa-d2 HCl se compara con otros agonistas del receptor adrenérgico alfa-2 como la clonidina y la metildopa:
Clonidina: Tanto la guanfacina como la clonidina se utilizan para tratar el TDAH y la hipertensión. .
Metildopa: La metildopa se utiliza principalmente para la hipertensión, especialmente en mujeres embarazadas.
Lista de compuestos similares
Propiedades
Fórmula molecular |
C9H10Cl3N3O |
|---|---|
Peso molecular |
284.6 g/mol |
Nombre IUPAC |
2,2-dideuterio-N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i4D2; |
Clave InChI |
DGFYECXYGUIODH-YLENYTFQSA-N |
SMILES isomérico |
[2H]C([2H])(C1=C(C=CC=C1Cl)Cl)C(=O)N=C(N)N.Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12301651.png)
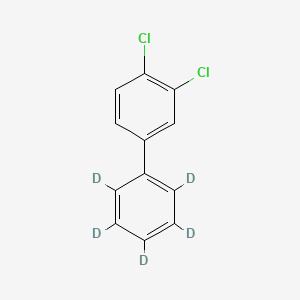
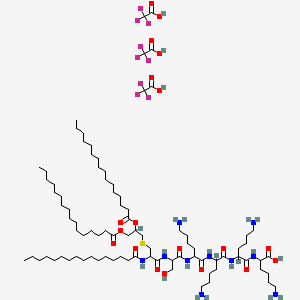
![ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)
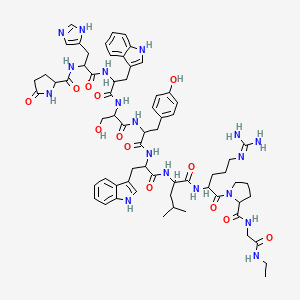
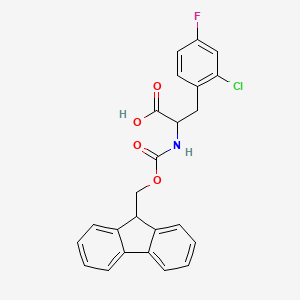
![10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one](/img/structure/B12301700.png)
![Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12301701.png)
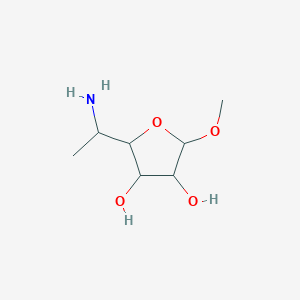
![(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate](/img/structure/B12301722.png)
